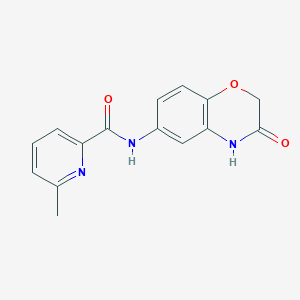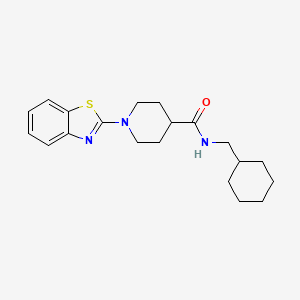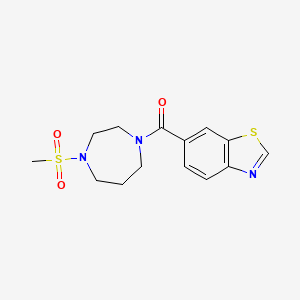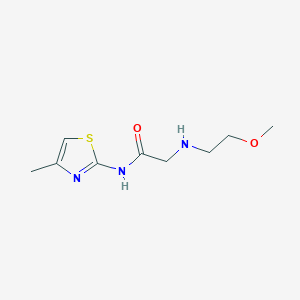![molecular formula C23H24N2O3 B7539095 (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as BDB, is a psychoactive compound that belongs to the family of benzofuran derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of neuroscience.
Mechanism of Action
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone acts as a serotonin releaser and reuptake inhibitor, which leads to an increase in the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a vital role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, this compound can improve mood, reduce anxiety, and promote a sense of well-being.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. This compound can also cause pupil dilation and muscle tension. These effects are similar to those of other psychoactive compounds such as MDMA and amphetamines.
Advantages and Limitations for Lab Experiments
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is considered a controlled substance in many countries, which makes it difficult to obtain for research purposes. This compound is also highly potent, which makes it difficult to control the dosage and can lead to adverse effects.
Future Directions
There are several future directions for the research on (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. One area of research is to investigate the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders. Another area of research is to investigate the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to better understand its effects on the body.
Synthesis Methods
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can be synthesized using various methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the Pictet-Spengler reaction. The most common method for synthesizing this compound is the Mannich reaction, which involves the reaction of indole, formaldehyde, and a secondary amine in the presence of a catalyst.
Scientific Research Applications
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
(1-benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(24-12-10-23(11-13-24)27-14-15-28-23)20-17-25(16-18-6-2-1-3-7-18)21-9-5-4-8-19(20)21/h1-9,17H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHRXMRRJASHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)


![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)



![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

